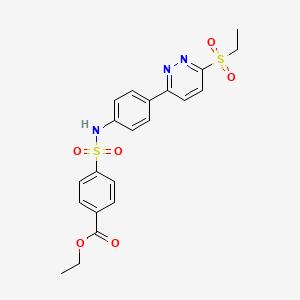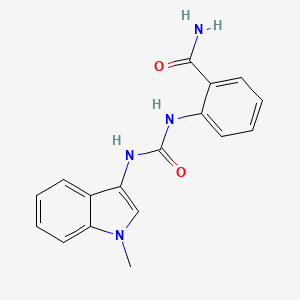
N,N-bis(3-methylbutyl)sulfamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(3-methylbutyl)sulfamoyl chloride: is an organic compound with the molecular formula C10H22ClNO2S and a molecular weight of 255.81 g/mol . This compound is known for its unique chemical structure, which includes two 3-methylbutyl groups attached to a sulfamoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(3-methylbutyl)sulfamoyl chloride typically involves the reaction of sulfamoyl chloride with 3-methylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sulfamoyl chloride+23-methylbutylamine→N,N-bis(3-methylbutyl)sulfamoyl chloride+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions: N,N-bis(3-methylbutyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfamoyl derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding sulfonamide and hydrochloric acid.
科学研究应用
N,N-bis(3-methylbutyl)sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfamoyl group into various molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N-bis(3-methylbutyl)sulfamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
相似化合物的比较
- N,N-dimethylsulfamoyl chloride
- N,N-diethylsulfamoyl chloride
- N,N-dipropylsulfamoyl chloride
Comparison: N,N-bis(3-methylbutyl)sulfamoyl chloride is unique due to the presence of two 3-methylbutyl groups, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity with specific nucleophiles .
属性
IUPAC Name |
N,N-bis(3-methylbutyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPGCOVJHZPQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2994864.png)
![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)


